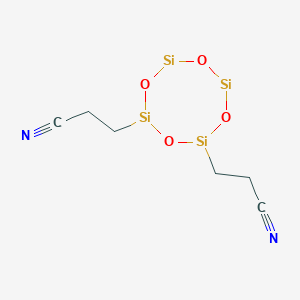
CID 76519107
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 76519107 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 76519107 involves several steps, each requiring specific reaction conditions. The most common synthetic route includes the use of cyclodextrins, which form inclusion complexes with the compound. The preparation methods involve the formation of host inclusion in the non-polar cavity of cyclodextrins, followed by the determination of the inclusion formation constant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial in monitoring the synthesis process and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
CID 76519107 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential in modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a critical role in determining the reaction’s outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .
Scientific Research Applications
CID 76519107 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studying biological processes and interactions at the molecular level.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of CID 76519107 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
CID 76519107 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can be based on factors such as reactivity, stability, and applications .
List of Similar Compounds
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research
Properties
Molecular Formula |
C6H8N2O4Si4 |
|---|---|
Molecular Weight |
284.48 g/mol |
InChI |
InChI=1S/C6H8N2O4Si4/c7-3-1-5-15-10-13-9-14-11-16(12-15)6-2-4-8/h1-2,5-6H2 |
InChI Key |
RFNHABGLHAQADR-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si]1O[Si]O[Si]O[Si](O1)CCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















